5-Fluoro-2-methyl-3-benzofurancarboxylic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-methyl-3-benzofurancarboxylic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions . One common method includes the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Another approach involves the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . Transition-metal catalysis can also be employed for the cyclization of aryl acetylenes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-methyl-3-benzofurancarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
5-Fluoro-2-methyl-3-benzofurancarboxylic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Fluoro-2-methyl-3-benzofurancarboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s fluorine atom can enhance its binding affinity to certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Fluoro-2-methyl-3-benzofurancarboxylic acid include other fluorinated benzofuran derivatives, such as:
- 5-(2-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- 5-(4-Fluoro-benzyloxy)-2-methyl-benzofuran-3-carboxylic acid
- 7-Fluoro-3-methyl-1-benzofuran-2-carboxylic acid
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H7FO3 |
---|---|
Molecular Weight |
194.16 g/mol |
IUPAC Name |
5-fluoro-2-methyl-1-benzofuran-3-carboxylic acid |
InChI |
InChI=1S/C10H7FO3/c1-5-9(10(12)13)7-4-6(11)2-3-8(7)14-5/h2-4H,1H3,(H,12,13) |
InChI Key |
SKPWNENMQMBIRN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(O1)C=CC(=C2)F)C(=O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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